N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide
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Overview
Description
N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. Its unique structure, which includes a cyclopropyl group and a fluoropyrimidine moiety, contributes to its biological activity and makes it a subject of extensive research .
Preparation Methods
The synthesis of N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the cyclopropyl and phenylacetamide groups. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, leading to the suppression of tumor growth and proliferation. The pathways involved in this process include the inhibition of signaling pathways that are crucial for cell survival and division .
Comparison with Similar Compounds
N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
Gefitinib: Another kinase inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) and is used in cancer therapy.
Lapatinib: A dual kinase inhibitor that targets both EGFR and HER2, used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, potentially leading to fewer side effects and improved efficacy in cancer treatment .
Properties
IUPAC Name |
N-[3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-9(21)19-11-3-2-4-12(7-11)20-15-13(16)14(10-5-6-10)17-8-18-15/h2-4,7-8,10H,5-6H2,1H3,(H,19,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNPHYZOQNQEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC=NC(=C2F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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